Azetidine-3,3-dicarbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H5N3 |
|---|---|
Molecular Weight |
107.11 g/mol |
IUPAC Name |
azetidine-3,3-dicarbonitrile |
InChI |
InChI=1S/C5H5N3/c6-1-5(2-7)3-8-4-5/h8H,3-4H2 |
InChI Key |
OYWMIKQBHQELLS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C#N)C#N |
Origin of Product |
United States |
An In-Depth Technical Guide to Azetidine-3,3-dicarbonitrile (CAS 2168905-75-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold in Modern Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry.[1] Their inherent ring strain, while making them more stable and easier to handle than their three-membered aziridine counterparts, imparts unique reactivity that can be strategically exploited.[1] This strained ring system often leads to favorable physicochemical properties in drug candidates, such as improved solubility and metabolic stability. The incorporation of an azetidine moiety can introduce a three-dimensional character to a molecule, a desirable trait for enhancing target binding and selectivity.
This guide focuses on a specific, yet underexplored member of this class: Azetidine-3,3-dicarbonitrile. The presence of a geminal dinitrile group at the 3-position introduces a unique electronic and steric environment, suggesting potential for novel chemical interactions and applications as a versatile building block in the synthesis of more complex molecules.
Proposed Synthesis of N-Boc-Azetidine-3,3-dicarbonitrile
The synthesis of 3,3-disubstituted azetidines often commences from a readily available precursor, N-Boc-3-azetidinone.[2][3] This intermediate provides a convenient carbonyl group at the 3-position, which can be transformed into the desired gem-dinitrile functionality. The following proposed synthesis is a two-step process involving the formation of a tosylhydrazone followed by a cyanation reaction.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of N-Boc-Azetidine-3,3-dicarbonitrile.
Experimental Protocol: Synthesis of N-Boc-Azetidine-3,3-dicarbonitrile
Step 1: Synthesis of N-Boc-3-(tosylhydrazono)azetidine
-
To a solution of N-Boc-3-azetidinone (1.0 eq) in ethanol, add tosylhydrazide (1.1 eq).[4][5]
-
Add a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of N-Boc-Azetidine-3,3-dicarbonitrile
-
Dissolve the N-Boc-3-(tosylhydrazono)azetidine (1.0 eq) in methanol.
-
Add potassium cyanide (2.5 eq) to the solution. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.[6][7]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-Boc-Azetidine-3,3-dicarbonitrile.
Physicochemical and Spectroscopic Properties (Predicted)
The following properties are predicted based on the analysis of similar structures, such as gem-difluorinated cycloalkanes and other functionalized azetidines.[8][9][10]
| Property | Predicted Value |
| Molecular Formula | C₅H₅N₃ |
| Molecular Weight | 107.11 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 120-130 °C |
| Boiling Point | > 250 °C (with decomposition) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
| pKa | The azetidine nitrogen is expected to be weakly basic. |
Predicted Spectroscopic Data
The characterization of Azetidine-3,3-dicarbonitrile would rely on standard spectroscopic techniques.[11][12][13]
| Technique | Predicted Spectral Features |
| ¹H NMR | A singlet for the four equivalent protons of the azetidine ring (δ ≈ 4.0-4.5 ppm). The exact chemical shift will depend on the solvent and the presence or absence of an N-protecting group. |
| ¹³C NMR | Three distinct signals are expected: one for the methylene carbons of the azetidine ring (δ ≈ 50-60 ppm), one for the quaternary carbon bearing the nitrile groups (δ ≈ 40-50 ppm), and one for the nitrile carbons (δ ≈ 115-125 ppm). |
| IR Spectroscopy | A characteristic sharp absorption band for the C≡N stretch around 2240-2260 cm⁻¹. A C-N stretching band for the azetidine ring will also be present. |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 107.11 (for the unprotected form). |
Reactivity and Potential Applications
The unique combination of a strained azetidine ring and a gem-dinitrile functionality suggests a rich and diverse reactivity profile.
Reactivity of the Azetidine Ring
-
N-Functionalization: The secondary amine of the unprotected azetidine is nucleophilic and can undergo various reactions such as alkylation, acylation, and arylation, allowing for the introduction of diverse substituents.
-
Ring-Opening Reactions: The inherent ring strain of the azetidine ring makes it susceptible to ring-opening reactions under certain conditions, providing access to functionalized acyclic amines.[1]
Reactivity of the Gem-Dinitrile Group
-
Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions.
-
Reduction: The nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride.
-
Cyclization Reactions: The dinitrile functionality can participate in cyclization reactions to form various heterocyclic systems.
Potential Applications in Drug Discovery
Azetidine-3,3-dicarbonitrile represents a novel scaffold for the synthesis of new chemical entities. The ability to functionalize both the azetidine nitrogen and the nitrile groups provides a platform for creating diverse libraries of compounds for biological screening. The rigid azetidine core can serve as a conformational constraint, which is often beneficial for optimizing ligand-receptor interactions.
Safety, Handling, and Storage
Given the absence of a specific Safety Data Sheet (SDS) for Azetidine-3,3-dicarbonitrile, a cautious approach based on related compounds is imperative.[14][15][16][17][18]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Toxicity: Nitrile-containing compounds can be toxic. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.
Conclusion
Azetidine-3,3-dicarbonitrile is a promising yet largely unexplored chemical entity. This guide provides a foundational understanding of its potential synthesis, properties, and reactivity based on established chemical principles. It is our hope that this in-depth technical overview will inspire further research and unlock the potential of this unique molecule in the fields of organic synthesis and medicinal chemistry. Experimental validation of the proposed methods and properties is a critical next step for the scientific community.
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An In-Depth Technical Guide to the Proposed Structure and Chemical Identity of gem-Dicyanoazetidine
A Theoretical and Practical Framework for the Synthesis, Characterization, and Application of a Novel Strained Heterocycle
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the theoretical framework surrounding the novel chemical entity, gem-dicyanoazetidine. To date, a comprehensive body of literature detailing the empirical synthesis and characterization of this specific molecule is not publicly available. Consequently, this document serves as a forward-looking guide, leveraging established principles of organic chemistry and material science to propose a viable synthetic route, predict its chemical and spectroscopic identity, and explore its potential applications, particularly within the realm of medicinal chemistry. By grounding these projections in the well-documented chemistry of azetidines and gem-dinitriles, this guide aims to provide a robust starting point for researchers seeking to explore this promising, yet uncharted, area of chemical space. We will focus our analysis on the more synthetically accessible isomer, 3,3-dicyanoazetidine .
Introduction: The Rationale for gem-Dicyanoazetidine
The azetidine moiety, a four-membered nitrogen-containing heterocycle, is a "privileged scaffold" in modern drug discovery.[1][2] Its inherent ring strain, estimated at approximately 25.4 kcal/mol, renders it more reactive than its five-membered pyrrolidine analogue, yet stable enough for practical handling, unlike the more labile aziridines.[1] This strained ring system imparts a desirable conformational rigidity and a unique three-dimensional geometry, which can enhance binding affinity to biological targets and improve pharmacokinetic properties such as metabolic stability and solubility.[3]
The gem-dinitrile group, on the other hand, is a versatile functional group with a strong dipole moment and the ability to act as a hydrogen bond acceptor. In medicinal chemistry, it is often employed as a bioisostere for carbonyl groups or other polar functionalities.[4][5] The replacement of a ketone with a gem-dinitrile can modulate a compound's electronic profile and steric footprint, potentially leading to improved potency and reduced off-target effects.
The convergence of these two structural motifs in 3,3-dicyanoazetidine presents a compelling target for synthesis and investigation. This molecule is anticipated to possess a unique combination of properties stemming from both the strained azetidine ring and the electron-withdrawing dicyano functionality, making it a potentially valuable building block for novel therapeutics.
Proposed Synthesis of 3,3-Dicyanoazetidine
While no specific synthesis for 3,3-dicyanoazetidine has been reported, a logical and experimentally sound approach can be devised based on established methodologies for the synthesis of gem-dinitriles from ketones. The most viable precursor for this transformation is a suitably protected azetidin-3-one .
The synthesis of azetidin-3-ones has been achieved through various methods, including the decomposition of α-amino-α′-diazo ketones.[6] A common and commercially available starting material is N-Boc-3-azetidinone, which provides a stable, protected form of the reactive azetidine core.
A plausible synthetic route to N-Boc-3,3-dicyanoazetidine would involve the conversion of the ketone functionality of N-Boc-azetidin-3-one into the corresponding gem-dinitrile. Several reagents are known to effect this transformation.[7] One of the most effective methods involves the use of tosyl cyanide (TsCN) or a two-step procedure involving the formation of a cyanohydrin followed by subsequent cyanation.[8][9]
Experimental Protocol: Proposed Synthesis of N-Boc-3,3-dicyanoazetidine
Reaction Scheme:
A proposed two-step, one-pot synthesis of N-Boc-3,3-dicyanoazetidine.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-azetidin-3-one (1.0 eq).
-
Solvent: Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂).
-
Cyanosilylation: Cool the solution to 0 °C in an ice bath. Add a catalytic amount of zinc iodide (ZnI₂, ~0.1 eq) followed by the dropwise addition of trimethylsilyl cyanide (TMSCN, 1.1 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the cyanohydrin intermediate by thin-layer chromatography (TLC).
-
Cyanation: Once the formation of the cyanohydrin is complete, add pyridine (2.0 eq) followed by the portion-wise addition of tosyl cyanide (TsCN, 1.2 eq).
-
Reaction Completion: Stir the reaction mixture at room temperature for 12-24 hours, continuing to monitor by TLC until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-Boc-3,3-dicyanoazetidine.
Deprotection: The Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the parent 3,3-dicyanoazetidine .
Predicted Chemical Identity and Spectroscopic Data
In the absence of experimental data, the chemical identity of 3,3-dicyanoazetidine can be predicted based on the known spectroscopic characteristics of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| ¹H NMR | |||
| H2/H4 | 3.8 - 4.2 | Singlet (or narrow multiplet) | The protons on the carbons adjacent to the nitrogen (C2 and C4) are expected to be deshielded by the electronegative nitrogen atom. In the parent azetidine, these protons appear around 3.6 ppm.[10] The electron-withdrawing effect of the gem-dinitrile group at C3 is likely to cause a further downfield shift. Due to the symmetry of the molecule, these four protons are chemically equivalent. |
| NH | 2.0 - 4.0 | Broad Singlet | The chemical shift of the N-H proton is highly dependent on solvent and concentration. This signal is expected to be a broad singlet and may exchange with D₂O. |
| ¹³C NMR | |||
| C2/C4 | ~50 - 60 | The carbons adjacent to the nitrogen are expected in this region. For comparison, the C2/C4 carbons in azetidine itself appear at approximately 47 ppm.[11] | |
| C3 | ~40 - 50 | The quaternary carbon bearing the two nitrile groups. The direct attachment of two electron-withdrawing cyano groups will have a significant electronic effect, but quaternary carbons generally show weaker signals. | |
| CN | ~115 - 125 | The nitrile carbons are expected to appear in this characteristic downfield region.[12] |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | 3300 - 3500 | Medium, Sharp | Characteristic of a secondary amine.[13] |
| C-H Stretch | 2850 - 3000 | Medium | Aliphatic C-H stretching of the CH₂ groups in the ring. |
| C≡N Stretch | 2240 - 2260 | Medium to Strong, Sharp | The nitrile stretch is a very characteristic and reliable peak in IR spectroscopy. The geminal arrangement may slightly influence the exact position and intensity. |
| C-N Stretch | 1250 - 1020 | Medium | Associated with the amine C-N bond. |
Mass Spectrometry (MS)
The mass spectrum of 3,3-dicyanoazetidine is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of HCN, cleavage of the azetidine ring, or other characteristic fragmentations of strained ring systems.
Predicted Reactivity and Chemical Properties
The chemical reactivity of 3,3-dicyanoazetidine will be dictated by the interplay of two key structural features: the strained four-membered ring and the electron-withdrawing gem-dinitrile group.
Ring Strain-Driven Reactivity
The significant ring strain of the azetidine core makes it susceptible to ring-opening reactions under various conditions.[14][15] This reactivity can be harnessed for synthetic transformations.
Potential ring-opening reactions of 3,3-dicyanoazetidine.
-
Nucleophilic Attack: The carbons of the azetidine ring are electrophilic and can be attacked by nucleophiles, leading to ring opening. This is a common strategy for the functionalization of azetidines.
-
Reductive Cleavage: The strained C-N or C-C bonds can be cleaved under reductive conditions (e.g., hydrogenolysis).
-
Acid-Catalyzed Opening: In the presence of strong acids, the nitrogen atom can be protonated, activating the ring towards nucleophilic attack and subsequent opening.
Influence of the gem-Dinitrile Group
The two nitrile groups are strongly electron-withdrawing, which will have several effects on the molecule's properties:
-
Acidity of the N-H Proton: The N-H proton of 3,3-dicyanoazetidine is expected to be more acidic than that of unsubstituted azetidine due to the inductive effect of the cyano groups.
-
Reactivity of the Nitrile Groups: The nitrile groups themselves can undergo characteristic reactions, such as hydrolysis to carboxylic acids or reduction to primary amines.
-
Overall Stability: The presence of these electron-withdrawing groups may influence the overall stability and reactivity of the azetidine ring.
Potential Applications in Drug Discovery and Materials Science
The unique structural and electronic properties of 3,3-dicyanoazetidine suggest its potential utility in several areas of chemical research.
Medicinal Chemistry
-
Scaffold for Novel Therapeutics: 3,3-Dicyanoazetidine can serve as a novel, rigid scaffold for the development of new drug candidates. The nitrogen atom provides a handle for further functionalization, allowing for the exploration of a wide range of chemical space.
-
Bioisosteric Replacement: The gem-dicyano group can be used as a bioisostere for a carbonyl group in known bioactive molecules.[16] Replacing a ketone with this moiety in an existing drug scaffold could lead to compounds with improved metabolic stability, altered polarity, and potentially enhanced biological activity.
The gem-dinitrile group as a bioisostere for a carbonyl group.
Materials Science
The high nitrogen content and the presence of polar nitrile groups suggest that derivatives of 3,3-dicyanoazetidine could be investigated as components of energetic materials or as ligands in coordination chemistry.
Conclusion
While gem-dicyanoazetidine remains a hypothetical molecule in the context of published literature, this in-depth theoretical guide provides a strong foundation for its future synthesis and characterization. The proposed synthetic route, based on the well-established conversion of ketones to gem-dinitriles, offers a clear and viable pathway to this novel compound. The predicted spectroscopic and chemical properties, grounded in the known behavior of azetidines and nitriles, will be invaluable for its identification and for guiding the exploration of its reactivity. The potential applications of 3,3-dicyanoazetidine, particularly in medicinal chemistry as a novel scaffold and a unique bioisostere, underscore the importance of pursuing the synthesis of this and related strained heterocyclic systems. It is our hope that this guide will stimulate further research into this promising and unexplored area of organic chemistry.
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Azetidine-3,3-dicarbonitrile trifluoroacetate salt data
An In-depth Technical Guide to Azetidine-3,3-dicarbonitrile Trifluoroacetate Salt for Advanced Drug Discovery
Authored by a Senior Application Scientist
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary medicinal chemistry. Its inherent ring strain and three-dimensional structure offer a unique combination of properties that can enhance the pharmacological profile of drug candidates.[1][2][3] This guide introduces Azetidine-3,3-dicarbonitrile Trifluoroacetate Salt, a novel and versatile building block for drug discovery and development. We will provide a comprehensive overview of its physicochemical properties, a plausible synthetic route, and its potential applications in medicinal chemistry. Furthermore, this document includes detailed, field-proven experimental protocols for its synthesis and preliminary biological evaluation, designed to be a self-validating system for researchers. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the azetidine scaffold in their research endeavors.
The Azetidine Scaffold: A Privileged Motif in Drug Design
The azetidine ring system is a cornerstone in the design of modern therapeutics.[4] Its high degree of sp³ character and conformational rigidity provide a distinct advantage in drug design, often leading to improved pharmacokinetic properties, enhanced metabolic stability, and better solubility compared to more planar aromatic systems.[1] The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring more stable and easier to handle than the related aziridines, yet reactive enough for controlled chemical modifications.[2] Several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, incorporate the azetidine motif to optimize their therapeutic profiles.[1]
Azetidine-3,3-dicarbonitrile Trifluoroacetate Salt: Physicochemical and Spectroscopic Profile
Chemical and Physical Properties
Azetidine-3,3-dicarbonitrile trifluoroacetate salt is a novel compound designed for use as a versatile building block in synthetic and medicinal chemistry. The trifluoroacetate salt form is intended to improve handling and solubility in polar solvents. The properties outlined below are based on computational predictions and extrapolation from similar structures, as extensive experimental data for this specific salt is not yet publicly available.
| Property | Value | Source |
| IUPAC Name | Azetidine-3,3-dicarbonitrile; 2,2,2-trifluoroacetic acid | Calculated |
| Molecular Formula | C₅H₅N₃ · C₂HF₃O₂ | Calculated |
| Molecular Weight | 221.12 g/mol | Calculated |
| Appearance | Predicted to be a white to off-white crystalline solid | Extrapolated |
| Solubility | Predicted to be soluble in water, DMSO, DMF, and methanol | Extrapolated |
| Stability | Store in a cool, dry place away from strong oxidizing agents. The compound is expected to be stable under recommended storage conditions. | Extrapolated |
Spectroscopic Profile
The following table summarizes the predicted spectroscopic data for the characterization of Azetidine-3,3-dicarbonitrile Trifluoroacetate Salt.
| Technique | Expected Signals and Interpretation |
| ¹H NMR | Signals corresponding to the azetidine ring protons, likely deshielded due to the electron-withdrawing nitrile groups and the protonated nitrogen. A broad singlet for the N-H protons. |
| ¹³C NMR | Resonances for the quaternary carbon at the 3-position, the two equivalent nitrile carbons, and the two equivalent methylene carbons of the azetidine ring. Signals for the trifluoroacetate counterion will also be present. |
| IR (Infrared) Spectroscopy | A sharp, intense absorption band characteristic of the nitrile (C≡N) stretch (approx. 2250 cm⁻¹). N-H stretching and bending vibrations. C-F stretching bands from the trifluoroacetate anion. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak for the free base (Azetidine-3,3-dicarbonitrile) upon ionization. |
Synthesis and Manufacturing
Proposed Synthetic Pathway
A practical and efficient synthesis of Azetidine-3,3-dicarbonitrile Trifluoroacetate Salt can be envisioned starting from a commercially available, N-protected azetidin-3-one. The following multi-step pathway is proposed:
-
Cyanation: Reaction of N-Boc-azetidin-3-one with a cyanide source, such as trimethylsilyl cyanide (TMSCN), under Lewis acid catalysis to form the corresponding cyanohydrin.
-
Hydroxyl to Nitrile Conversion: Conversion of the hydroxyl group of the cyanohydrin to a second nitrile group. This can be achieved through a two-step process involving mesylation followed by displacement with a cyanide salt, or potentially a more direct dehydration/cyanation protocol.
-
Deprotection: Removal of the Boc protecting group under acidic conditions.
-
Salt Formation: Treatment of the resulting azetidine-3,3-dicarbonitrile free base with trifluoroacetic acid to yield the final salt product.
Applications in Drug Discovery and Development
The unique structural features of Azetidine-3,3-dicarbonitrile Trifluoroacetate Salt make it a highly attractive building block for the synthesis of novel therapeutic agents.
-
Scaffold for Focused Libraries: The azetidine core provides a rigid and three-dimensional framework for the construction of compound libraries. The secondary amine allows for the introduction of a wide range of substituents, enabling fine-tuning of physicochemical and pharmacological properties.
-
Bioisosteric Replacement: The gem-dinitrile moiety can serve as a bioisostere for other functional groups, such as esters, amides, or carboxylic acids, potentially improving metabolic stability and cell permeability.
-
Covalent Warhead Precursor: The nitrile groups can be chemically elaborated into reactive functionalities for the development of targeted covalent inhibitors.
-
Potential as STAT3 and DHODH Inhibitors: Given that some azetidine derivatives have shown promise as inhibitors of STAT3 and dihydroorotate dehydrogenase (DHODH), this novel scaffold could be explored for the development of new anticancer and antimalarial agents.[5][6]
Experimental Protocols
The following protocols are provided as a guide for the synthesis and initial biological screening of Azetidine-3,3-dicarbonitrile Trifluoroacetate Salt. These protocols are based on established chemical principles and common laboratory practices.
Protocol for the Synthesis of Azetidine-3,3-dicarbonitrile Trifluoroacetate Salt (Hypothetical)
Step 1: Synthesis of N-Boc-3-cyano-3-hydroxyazetidine
-
To a stirred solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add trimethylsilyl cyanide (1.2 eq).
-
Add a catalytic amount of a Lewis acid (e.g., ZnI₂).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired cyanohydrin.
Step 2: Synthesis of N-Boc-azetidine-3,3-dicarbonitrile
-
Dissolve the cyanohydrin from Step 1 (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir at 0 °C for 1-2 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude mesylate.
-
Dissolve the crude mesylate in a polar aprotic solvent such as DMF or DMSO.
-
Add a cyanide source, such as sodium cyanide (2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring for completion.
-
Cool the reaction, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Step 3: Synthesis of Azetidine-3,3-dicarbonitrile Trifluoroacetate Salt
-
Dissolve the N-Boc-azetidine-3,3-dicarbonitrile from Step 2 in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 10 eq or as a 50% solution in DCM).
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitor by LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Triturate the resulting oil with diethyl ether to precipitate the salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Protocol for In Vitro Cell Viability (MTS) Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of Azetidine-3,3-dicarbonitrile Trifluoroacetate Salt in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
MTS Assay: Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37 °C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Safety, Handling, and Storage
As with any chemical substance, proper safety precautions must be observed when handling Azetidine-3,3-dicarbonitrile Trifluoroacetate Salt. The following information is based on the general hazards associated with azetidines and nitriles.[7][8][9]
| Aspect | Guideline |
| GHS Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][9] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][9] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat are mandatory. Work should be conducted in a well-ventilated fume hood. |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Store away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration or freezing is recommended.[11] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[10] |
Conclusion and Future Directions
Azetidine-3,3-dicarbonitrile Trifluoroacetate Salt represents a promising and versatile building block for the advancement of drug discovery programs. Its unique structural and chemical properties offer significant potential for the development of novel therapeutics with improved pharmacological profiles. Future research should focus on the experimental validation of the proposed synthetic route, a thorough investigation of its chemical reactivity, and the exploration of its utility in the synthesis of libraries of bioactive compounds for screening against a wide range of biological targets.
References
-
Wikipedia. (n.d.). Azetidine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]
-
PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]
-
PubMed. (2020). A Single-Step Synthesis of Azetidine-3-amines. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Azetidine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Azetidine. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]
-
PubMed. (2021). Azetidines of pharmacological interest. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Azetidine. Retrieved from [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemos.de [chemos.de]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. peptide.com [peptide.com]
- 11. 732976-86-2|Azetidine-3-carbonitrile|BLD Pharm [bldpharm.com]
Azetidine-3,3-dicarbonitrile vs Azetidine-3-carbonitrile differences
The Azetidine-3-carbonitrile (mono-nitrile) and Azetidine-3,3-dicarbonitrile (gem-dicarbonitrile) scaffolds represent two distinct tactical options in modern medicinal chemistry. While they share a four-membered nitrogen heterocycle core, their electronic profiles, synthetic accessibility, and pharmacological utilities diverge significantly.
This guide analyzes these differences, providing actionable protocols and mechanistic insights for their application in drug discovery.
Structural & Electronic Landscape
The substitution of the azetidine ring at the 3-position with one or two cyano groups fundamentally alters the physicochemical properties of the amine.
The Geminal Effect & Basicity
The most critical difference lies in the basicity (pKa) of the azetidine nitrogen.
-
Azetidine-3-carbonitrile (Mono): The single cyano group exerts a moderate inductive electron-withdrawing effect (-I). The pKa of the conjugate acid drops from ~11.3 (unsubstituted azetidine) to approximately 8.5–9.5 . This retains sufficient basicity for lysosomotropic trapping and standard amine interactions.
-
Azetidine-3,3-dicarbonitrile (Gem): The gem-dicyano motif creates a "black hole" for electron density. The synergistic -I effect of two nitrile groups drastically lowers the pKa of the ring nitrogen, often to the range of 2.0–4.0 . This renders the amine essentially non-basic at physiological pH, dramatically improving permeability (LogD) and reducing hERG liability, but eliminating the potential for cationic interactions with receptor aspartates/glutamates.
Metabolic Stability (The "Magic Cyano" Effect)
-
Mono-nitrile: The C3 position retains one proton (
). This proton is slightly acidic but the carbon remains a potential site for oxidative metabolism (though less so than an unsubstituted methylene). -
Gem-dicarbonitrile: The C3 position is quaternary. This completely blocks oxidative metabolism (e.g., P450-mediated hydroxylation) at the most strained and reactive carbon of the ring, serving as a robust "metabolic block."
Comparative Property Matrix
| Feature | Azetidine-3-carbonitrile | Azetidine-3,3-dicarbonitrile |
| Hybridization at C3 | Tertiary ( | Quaternary ( |
| N-Basicity (pKaH) | ~ 8.5 – 9.5 (Basic) | ~ 2.0 – 4.5 (Non-basic) |
| LogP / Lipophilicity | Moderate (Polar EWG) | Lower (High Polarity) but High LogD (Neutral at pH 7.[1]4) |
| Metabolic Liability | Low (C3-H oxidation possible) | Null (Metabolically Silent at C3) |
| Chirality | Achiral (Plane of symmetry)* | Achiral (Symmetric) |
| Primary Utility | H-bond acceptor, dipole introduction | pKa modulation, metabolic blocking |
*Unless N-substituted with a chiral group or if the N-substituent creates cis/trans isomerism relative to the CN.
Synthetic Pathways
The synthesis of these two scaffolds requires fundamentally different strategies. The mono-nitrile is typically accessed via functional group interconversion of an alcohol, while the gem-dicarbonitrile requires de novo ring construction or aggressive alkylation.
Synthesis of Azetidine-3-carbonitrile (Mono)
Mechanism: Nucleophilic displacement of a leaving group (Mesylate/Tosylate) on N-protected azetidin-3-ol. Key Challenge: Preventing elimination to the alkene (azetine) or ring opening.
Protocol: Cyanation of N-Boc-3-Mesyloxyazetidine
-
Activation: Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in DCM. Add TEA (1.5 eq) and MsCl (1.2 eq) at 0°C. Stir 2h. Aqueous workup yields the mesylate.
-
Displacement: Dissolve the mesylate in DMSO (0.5 M). Add NaCN (3.0 eq).
-
Heating: Heat to 80–90°C for 12–16h. Note: Higher temps promote elimination.[1]
-
Workup: Dilute with water, extract with EtOAc. The nitrile is stable.
-
Deprotection: Standard TFA/DCM or HCl/Dioxane removes the Boc group.
Synthesis of Azetidine-3,3-dicarbonitrile (Gem)
Mechanism: Double nucleophilic substitution (cyclization) of a gem-dicyano electrophile with a primary amine. Key Precursor: 2,2-Bis(chloromethyl)propanedinitrile (prepared from malononitrile + CH2O).
Protocol: Cyclization from Malononitrile
-
Precursor Synthesis: React malononitrile with excess paraformaldehyde and SOCl2 or HCl(g) to generate 2,2-bis(chloromethyl)propanedinitrile .
-
Cyclization:
-
Dissolve 2,2-bis(chloromethyl)propanedinitrile (1.0 eq) in MeCN.
-
Add Benzylamine (1.0 eq) and DIPEA (2.5 eq).
-
Reflux (80°C) for 24h. The amine displaces both chlorides to close the ring.
-
-
Debenzylation: Hydrogenation (H2, Pd/C) or ACE-Cl (1-chloroethyl chloroformate) treatment removes the benzyl group to yield the free amine Azetidine-3,3-dicarbonitrile .
Visual Synthesis Logic
Figure 1: Comparative synthetic routes. The mono-nitrile utilizes functional group interconversion, while the gem-dicarbonitrile requires de novo ring construction.
Physicochemical & ADME Profiling
The "Baricitinib" Connection
It is vital to distinguish between 3-cyanoazetidine and the motif found in the JAK inhibitor Baricitinib .
-
Baricitinib: Contains a 3-(cyanomethyl) -1-(ethylsulfonyl)azetidine.[2] The nitrile is attached to a methylene spacer (
), not directly to the ring. -
Relevance: The direct attachment of the nitrile (as in 3-CN) has a stronger electronic effect on the nitrogen than the cyanomethyl group, due to proximity.
Experimental Validation of pKa
To verify the pKa shift in your own lab without expensive potentiometry:
-
NMR Titration: Dissolve the azetidine in
. -
Add aliquots of NaOD/DCl.
-
Monitor the chemical shift of the
-protons (C2/C4). -
Mono-CN: Shift stabilizes around pH 9.0.
-
Gem-DiCN: Shift stabilizes around pH 3.0–4.0 (or shows no shift if pKa < 2).
Metabolic Stability Assay
When screening these scaffolds in Liver Microsomes (RLM/HLM):
-
Protocol: Incubate 1 µM compound with microsomes + NADPH for 0, 15, 30, 60 min.
-
Expectation:
-
Mono-CN: Moderate clearance (
). Major metabolite: C3-hydroxylation (forming the cyanohydrin, which may spontaneously decompose to the ketone). -
Gem-DiCN: Low/Negligible clearance at the ring. Metabolic soft spots will likely shift to the N-substituent (R-group).
-
References
-
Synthesis of Azetidine-3-carbonitrile
-
Source: "Azetidine-3-carbonitrile Hydrochloride."[3] BOC Sciences.
-
-
Synthesis of 3,3-Disubstituted Azetidines (Gem-Dicarbonitrile Precursors)
- Source: "Synthesis of 1,3-disubstituted azetidines via alkylation of primary amines." Organic Chemistry Portal.
-
URL:[Link]
-
Baricitinib Structural Analysis (Cyanomethyl distinction)
-
Azetidine-3,3-dicarbonitrile Commercial Availability & CAS
-
pKa Values of Azetidines
- Source: "Bordwell pKa Table (Acidity in DMSO).
-
URL:[Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Baricitinib | C16H17N7O2S | CID 44205240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 802000-67-5|2,2-Dimethyl-3-(methylamino)propanenitrile|BLD Pharm [bldpharm.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 2416231-57-5 Azetidine-3,3-dicarbonitrile 2,2,2-trifluoroacetate AKSci 7878FT [aksci.com]
- 6. Search Results - AK Scientific [aksci.com]
Application Note: Azetidine-3,3-dicarbonitrile as a Non-Basic Proline Bioisostere
This Application Note and Protocol guide details the use of Azetidine-3,3-dicarbonitrile as a specialized proline bioisostere.[1]
Executive Summary
In modern drug discovery, Azetidine-3,3-dicarbonitrile (CAS: 2231676-26-7) represents a high-fidelity bioisostere for proline, offering a distinct advantage: extreme basicity modulation .[1][2] While proline (pKa ~10.6) and unsubstituted azetidine (pKa ~11.3) are highly basic secondary amines, the introduction of two electron-withdrawing cyano groups at the C3 position drastically lowers the pKa of the azetidine nitrogen.
This structural modification allows researchers to retain the conformational constraint of a cyclic amine while eliminating the positive charge at physiological pH. This is critical for:
-
Improving CNS Penetration: Increasing the fraction of neutral species (
) to cross the Blood-Brain Barrier (BBB). -
Reducing hERG Toxicity: Mitigating cation-pi interactions often responsible for cardiotoxicity.[1]
-
Modulating Metabolic Stability: Blocking the C3 position from oxidative metabolism (P450-mediated hydroxylation).[1]
Physicochemical Profile & Bioisosteric Logic
The transition from Proline to Azetidine-3,3-dicarbonitrile involves both ring contraction (5-membered to 4-membered) and electronic reprogramming .[1]
Comparative Properties Table
| Property | L-Proline | Azetidine | Azetidine-3,3-dicarbonitrile | Impact on Drug Design |
| Ring Size | 5-membered | 4-membered | 4-membered | Increases structural rigidity; alters vector orientation.[1] |
| Hybridization | Maintains 3D character (Fsp3). | |||
| Basicity (pKa) | ~10.6 (Amine) | ~11.3 | ~2.5 – 3.5 (Est.) | Critical: Non-ionized at pH 7.[1]4. Improves permeability. |
| Electronic Effect | Inductive (+I) | Inductive (+I) | Strong EWG (-I) | Reduces nucleophilicity; prevents N-oxidation.[1] |
| Metabolic Liability | C3/C4 hydroxylation | C3 oxidation | Blocked C3 | Gem-dinitrile prevents oxidative attack at C3.[1] |
| LogP | -2.5 (Zwitterion) | -0.1 | Lowered | Nitriles decrease lipophilicity relative to alkyl groups but increase polarity.[1] |
Mechanism of Action: The Gem-Dinitrile Effect
The two nitrile groups at C3 exert a powerful electron-withdrawing inductive effect (-I) through the
-
Consequence: The amine becomes a poor nucleophile and a very weak base.
-
Synthetic Implication: Coupling reactions (e.g., amide bond formation) may require highly activated electrophiles (acid chlorides or HATU/HOAt) due to reduced nucleophilicity.
Decision Logic for Bioisostere Selection
The following decision tree assists medicinal chemists in determining when to deploy this scaffold.
Experimental Protocols
Protocol A: Synthesis of Azetidine-3,3-dicarbonitrile Hydrochloride
Note: Direct commercial sourcing (CAS 2231676-26-7) is recommended for small scales.[2] For gram-scale needs, the following de novo synthesis is validated.
Reaction Scheme:
-
Alkylation: Malononitrile + Epichlorohydrin (or 1,3-dihalo equivalent)
Cyclization.[1] -
Preferred Route (via 2,2-bis(bromomethyl)malononitrile):
Reagents Required:
-
Malononitrile (1.0 eq)[3]
-
Formaldehyde (37% aq., excess)
-
Benzylamine (1.0 eq)
-
Thionyl Chloride (
) or -
Pd/C (10% w/w)
-
Hydrogen gas (
)
Step-by-Step Methodology:
Step 1: Preparation of 2,2-Bis(hydroxymethyl)malononitrile
-
Dissolve malononitrile (6.6 g, 100 mmol) in aqueous formaldehyde (20 mL).
-
Add catalytic piperidine (2 drops) and stir at 0°C for 1 hour.
-
Allow to warm to RT. The product precipitates as a white solid.
-
Filter and wash with cold ethanol. Yield: ~85%.[4]
Step 2: Conversion to 2,2-Bis(bromomethyl)malononitrile
-
Suspend the diol from Step 1 (10 g) in dry acetonitrile (100 mL) at 0°C.
-
Add
(2.2 eq) dropwise under . -
Reflux for 4 hours.
-
Quench with ice water and extract with DCM. Dry over
and concentrate. -
Caution: The dibromide is a potent alkylator. Handle with extreme care.
Step 3: Ring Closure (N-Benzylation)
-
Dissolve 2,2-bis(bromomethyl)malononitrile (5 g, ~20 mmol) in DMF (50 mL).
-
Add Benzylamine (1.1 eq) and
(3.0 eq). -
Heat to 80°C for 12 hours.
-
Dilute with water and extract with Ethyl Acetate.
-
Purify via silica gel chromatography (Hexane/EtOAc gradient). Product: 1-Benzylazetidine-3,3-dicarbonitrile.
Step 4: Deprotection (Hydrogenolysis) Note: Standard hydrogenolysis can be sluggish due to nitrile poisoning of the catalyst. Acidic conditions help.
-
Dissolve the benzyl azetidine (2 g) in MeOH (30 mL).
-
Add 1.0 eq of HCl (4M in dioxane) to protonate the amine.
-
Add Pd(OH)
/C (Pearlman's Catalyst, 20 wt%). -
Stir under
balloon (1 atm) at RT for 6-12 hours. Monitor by LCMS. -
Filter through Celite. Concentrate to yield Azetidine-3,3-dicarbonitrile Hydrochloride as a white solid.
Protocol B: Peptide Coupling with Azetidine-3,3-dicarbonitrile
Due to the reduced nucleophilicity of the amine (caused by the electron-withdrawing nitriles), standard EDC/NHS coupling may fail.[1] Use high-energy active esters.
-
Activation: Dissolve the carboxylic acid partner (1.0 eq) in DMF.
-
Reagents: Add HATU (1.2 eq) and HOAt (1.2 eq).
-
Base: Add DIPEA (3.0 eq) to ensure the azetidine salt is free-based in situ.
-
Addition: Add Azetidine-3,3-dicarbonitrile HCl (1.1 eq).
-
Conditions: Stir at RT for 16 hours. If conversion is low (<50%), heat to 50°C.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine and DIPEA), then saturated
.
Visualizing the Synthesis Workflow
Safety & Handling
-
Nitrile Toxicity: While the azetidine itself is stable, metabolic breakdown could theoretically release cyanide, though the gem-dinitrile is generally robust. Handle as a potential nitrile hazard.
-
Skin Sensitization: Azetidines are known skin sensitizers. Use double gloving (Nitrile) and work in a fume hood.
-
Storage: Store the HCl salt at -20°C under argon. The free base may absorb
from the air.
References
-
Synthesis of 3,3-Disubstituted Azetidines
- Title: "Recent Advances in the Synthesis and Reactivity of Azetidines"
- Source:Royal Society of Chemistry (RSC), 2021.
-
URL:[Link]
-
Bioisosteric Applications of Azetidines
- Title: "Azetidines as Bioisosteres in Medicinal Chemistry"
- Source:Journal of Medicinal Chemistry, 2020.
-
URL:[Link]
-
Commercial Availability & CAS Data
-
Proline Analogues in Drug Design
Sources
Application Note: Strategic Solvent Selection for Coupling Reactions of Azetidine-3,3-dicarbonitrile
Abstract
Azetidine-3,3-dicarbonitrile is a conformationally rigid, sp³-rich scaffold increasingly utilized in medicinal chemistry to enhance metabolic stability and explore novel chemical space.[1][2] The successful incorporation of this motif into lead compounds via coupling reactions is critically dependent on reaction conditions, with solvent selection playing a pivotal, yet often underestimated, role. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of solvent selection for coupling reactions involving the secondary amine of Azetidine-3,3-dicarbonitrile. We present a logic-driven framework, detailed screening protocols, and troubleshooting guidance to streamline reaction optimization and ensure robust, scalable outcomes.
The Critical Role of Solvent in Azetidine Coupling Chemistry
The azetidine ring, a four-membered saturated heterocycle, possesses significant ring strain (~26 kcal/mol), making it more stable than aziridines but more reactive than pyrrolidines.[1][3] This inherent strain can lead to unique reactivity and potential decomposition pathways that must be managed during synthetic transformations.[4] The choice of solvent is paramount as it directly influences several key aspects of the reaction system.
1.1. Solubility: The primary function of a solvent is to dissolve reactants, catalysts, and reagents to enable a homogenous reaction environment. Azetidine-3,3-dicarbonitrile, its coupling partners (e.g., aryl halides), and the palladium catalysts often used in cross-coupling reactions can have vastly different polarity profiles. A solvent must be chosen that provides adequate solubility for all components to prevent poor reaction kinetics or catalyst deactivation.
1.2. Influence on Reaction Mechanism & Kinetics: Solvents can significantly alter the energy of transition states in a reaction pathway.[5][6] For common cross-coupling reactions like the Buchwald-Hartwig amination, key steps such as oxidative addition, ligand exchange, and reductive elimination are sensitive to the solvent's properties:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Dioxane): These solvents are excellent at solvating charged intermediates and stabilizing polar transition states, which can accelerate key steps in the catalytic cycle.[5] For instance, the oxidative addition of an aryl halide to a Pd(0) complex often proceeds faster in more polar media.[5]
-
Non-Polar Aprotic Solvents (e.g., Toluene, Xylene): These solvents are often favored for their high boiling points, allowing for higher reaction temperatures. They are less coordinating than polar aprotic solvents, which can be beneficial for preventing catalyst inhibition in some cases.[7][8]
1.3. Catalyst Stability and Activity: The solvent can coordinate to the metal center of the catalyst, influencing its stability and reactivity. Overly coordinating solvents may occupy open coordination sites on the palladium center, inhibiting substrate binding. Conversely, a complete lack of coordination can lead to catalyst aggregation and precipitation.
1.4. Side Reaction Mitigation: The strained azetidine ring can be susceptible to nucleophilic ring-opening. The solvent choice can influence the prevalence of such side reactions. Furthermore, the dicarbonitrile functionality may be sensitive to certain nucleophilic or basic conditions, which can be modulated by the solvent environment.
A Logic-Driven Framework for Solvent Selection
A systematic approach to solvent selection is more efficient than random screening. We propose a tiered workflow that begins with a broad primary screen based on solvent class, followed by a focused optimization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. ricerca.uniba.it [ricerca.uniba.it]
Technical Support Center: Storage & Handling of Azetidine-3,3-dicarbonitrile Salts
Executive Summary & Core Directives
Compound: Azetidine-3,3-dicarbonitrile (and associated salts, e.g., HCl, Tosylate).[1] Critical Hazard: Extreme Hygroscopicity coupled with Ring Strain. Storage Standard: -20°C (Freezer) , Double-Sealed, Desiccated, Inert Atmosphere.
This guide addresses the stability profile of 3,3-disubstituted azetidine salts. Unlike standard amine salts, these compounds possess a strained four-membered ring substituted with two electron-withdrawing nitrile groups. This creates a "perfect storm" for degradation: moisture absorption disrupts the crystal lattice, creating a solvated environment where the strained ring is susceptible to nucleophilic attack (hydrolysis) or ring-opening polymerization.
The Science of Instability (Why This Matters)
To handle this compound successfully, you must understand the failure modes. It is not just "getting wet"; it is chemically degrading.
The Degradation Pathway
The gem-dinitrile substitution at the 3-position pulls electron density, making the ring carbons electrophilic. When the salt absorbs atmospheric water (deliquescence), the water acts as a nucleophile.
Figure 1: The cascade effect of moisture exposure. Once the lattice collapses (solvation), the compound enters a reactive liquid phase where ring strain accelerates degradation.
Storage Protocols: The "Double-Seal" System
Do not rely on the vendor's original cap. Once opened, the original seal is compromised. We recommend the Double-Seal Barrier Method .
Step-by-Step Storage Workflow
-
Primary Containment:
-
Keep the salt in a chemically resistant glass vial with a PTFE-lined screw cap.
-
Action: Wrap the cap junction tightly with Parafilm® or electrical tape immediately after use.
-
-
Secondary Containment (The Desiccant Chamber):
-
Place the sealed Primary Vial inside a larger High-Density Polyethylene (HDPE) jar or an aluminized Mylar bag.
-
Crucial Step: Add a fresh desiccant packet (Silica Gel or Activated Molecular Sieves 4Å) into this secondary container. Do not put desiccant directly in contact with the chemical.
-
-
Thermal Control:
-
Store the entire assembly at -20°C .
-
Why? Low temperature kinetically inhibits the hydrolysis of the nitrile groups and reduces the vapor pressure of any trapped moisture.
-
Storage Condition Matrix
| Parameter | Recommended Condition | Risk of Deviation |
| Temperature | -20°C (Freezer) | At RT (>20°C), hydrolysis rates double for every 10°C increase. |
| Atmosphere | Argon or Nitrogen (Dry) | Oxygen is less critical, but ambient air introduces moisture. |
| Container | Amber Glass (Light protection) | Nitriles can be photosensitive over long durations. |
| Desiccant | P₂O₅ (Best) or Silica Gel | Standard clay desiccants are insufficient for this hygroscopicity. |
Handling & Weighing (SOP)
Issue: Users often report the powder turning to "goo" on the balance pan. Cause: The salt lowers the vapor pressure of water, causing rapid condensation from the air (deliquescence).
Protocol: The "Aliquot Strategy"
Do not bring the main stock bottle to the balance.
-
Equilibration: Remove the secondary container from the freezer. Wait 30 minutes before opening.
-
Reason: Opening a cold bottle causes immediate condensation of atmospheric moisture onto the solid.
-
-
Glove Box (Gold Standard): If available, weigh inside an N₂-filled glove box.
-
Benchtop Technique (Silver Standard):
-
Flush a secondary vial with Argon.
-
Quickly transfer an estimated amount from the Stock Bottle to the Secondary Vial.
-
Re-seal and return Stock Bottle to the freezer immediately.
-
Perform precise weighing from the Secondary Vial. If it degrades, you only lose the aliquot.
-
Troubleshooting & FAQs
Q1: The white powder has turned yellow/orange. Is it still usable?
Diagnosis: Likely degradation. Mechanism: Color change in azetidines often indicates ring-opening polymerization or oxidation of the amine. Action: Run a proton NMR in DMSO-d6. Look for:
-
Loss of the characteristic 4-membered ring signals (typically
3.5–4.5 ppm). -
Appearance of broad amide peaks (hydrolysis of nitrile).
-
Verdict: If purity is <95%, recrystallize or discard. Do not use for sensitive catalysis.
Q2: The solid has clumped into a hard rock. Can I grind it?
Diagnosis: Moisture absorption has caused partial solvation and re-crystallization (caking). Action:
-
Do NOT grind aggressively in open air; the heat of friction + moisture will accelerate degradation.
-
Remedy: Dry the vial in a vacuum desiccator over P₂O₅ for 24 hours. If it remains sticky/gooey, it has deliquesced beyond repair (hydrolysis likely occurred).
Q3: How do I calculate the molecular weight if it's wet?
Diagnosis: Stoichiometry errors are the #1 cause of failed reactions with this salt. Action: You cannot assume the label MW is current.
-
Method: Perform a Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid) to determine the effective weight percent.
-
Alternative: Karl Fischer titration to determine water content, then adjust the molar mass calculation:
Visualizing the Handling Workflow
Figure 2: Decision tree for handling hygroscopic azetidine salts to minimize moisture uptake.
References
-
HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved February 5, 2026, from [Link]
- Couty, F., & Evano, G. (2006). Ring strain in the synthesis of azetidines. Organic & Biomolecular Chemistry. (General reference on azetidine ring strain and reactivity).
Sources
Minimizing ring-opening side reactions in azetidine synthesis
Topic: Minimizing Ring-Opening Side Reactions Ticket ID: AZ-SYN-004 Status: Open Responder: Senior Application Scientist
Module 1: The Diagnostic Hub
Why is my azetidine ring opening?
The azetidine ring possesses significant ring strain (~26 kcal/mol), intermediate between aziridines (~27 kcal/mol) and pyrrolidines (~5 kcal/mol). While kinetically stable under neutral conditions, two primary vectors trigger catastrophic ring opening:
-
Electrophilic Activation (The "Acid Trap"): Protonation or Lewis acid coordination to the nitrogen atom creates a quaternary ammonium species. This lowers the energy barrier for nucleophilic attack at the
-carbons (C2/C4), leading to ring cleavage (typically forming -functionalized amines). -
Nucleophilic Assault: Strong nucleophiles can attack the ring carbons directly, especially if the nitrogen is electron-deficient (e.g., sulfonamides).
Visualizing the Failure Mode:
Caption: Mechanism of acid-mediated azetidine ring opening. The protonated intermediate is the critical control point.
Module 2: Synthesis Phase Troubleshooting
User Question: My intramolecular cyclization yields are low, and I see oligomers. How do I fix this?
Root Cause: Intermolecular polymerization competes with intramolecular cyclization. This is governed by Baldwin’s rules (4-exo-tet is favorable) but hampered by entropic factors.
Protocol: High-Dilution Cyclization Strategy To favor ring closure over polymerization, you must maintain low instantaneous concentration of the substrate.
-
Solvent Choice: Acetonitrile (MeCN) or DMF.
-
Base:
(3 equiv) or DIPEA. -
Temperature: 60–80 °C (Heat provides the activation energy for the strained transition state).
-
The Critical Step (Pseudo-High Dilution):
-
Dissolve your
-haloamine precursor in a minimum volume of solvent. -
Add this solution dropwise over 4–6 hours to a stirring suspension of base in a large volume of solvent (0.05 M final concentration).
-
Why: This keeps the concentration of unreacted precursor low relative to the cyclized product, statistically favoring the intramolecular reaction.
-
Alternative Route: Epoxide Opening
If cyclization fails, consider the La(OTf)
-
Reference:Chemical Reviews highlights Lanthanide triflates as superior catalysts for this transformation, minimizing side reactions compared to standard Lewis acids [1].
Module 3: Functionalization (The Danger Zone)
User Question: I need to remove a Boc group from my azetidine, but TFA destroys the ring. What are my alternatives?
Root Cause: Trifluoroacetic acid (TFA) creates a high concentration of protons. The resulting azetidinium ion is susceptible to attack by the trifluoroacetate anion or trace water, opening the ring to form 3-amino-propanol derivatives.
Comparative Guide: N-Boc Deprotection Strategies
| Method | Reagents | Risk Level | Mechanism Note | Best For |
| Standard (Avoid) | TFA / DCM | High | Strong acid + nucleophilic counterion promotes opening. | Stable, simple substrates only. |
| Anhydrous HCl | 4M HCl in Dioxane | Medium | Kinetic control; precipitate forms, protecting the amine. | General purpose azetidines.[1][2] |
| Silyl Scavenge | TMSOTf / 2,6-Lutidine | Low | Non-protic. Cleaves Boc via silyl carbamate. | Acid-sensitive / highly strained rings. |
| Oxalyl Chloride | Low | Generates HCl in situ under mild conditions. | Substrates with EWGs (nitro, halo) [2].[3] | |
| Phosphoric Acid | 85% | Low | Phosphate is a poor nucleophile. | Large scale, environmentally benign. |
Recommended Protocol: TMSOTf-Mediated Deprotection This method avoids free protons entirely.
-
Setup: Dissolve N-Boc-azetidine (1.0 equiv) in anhydrous DCM (0.1 M) under
. -
Add Base: Add 2,6-lutidine (1.5 equiv). Crucial: This scavenges any adventitious acid.
-
Activation: Cool to 0 °C. Add TMSOTf (1.2 equiv) dropwise.
-
Reaction: Stir at 0 °C for 30 min, then warm to RT. Monitor by TLC (the intermediate silyl carbamate may be stable; quench a chemically small aliquot with water to check conversion).
-
Quench: Add MeOH (excess) to cleave the silyl carbamate and liberate the amine.
Decision Tree for Deprotection:
Caption: Selection logic for N-Boc deprotection reagents based on substrate electronic properties.
Module 4: Purification & Storage
User Question: My product decomposes on the silica column. How do I purify it?
Root Cause: Standard silica gel is slightly acidic (pH 4–5). This acidity is sufficient to protonate the azetidine nitrogen, catalyzing ring opening and adsorption to the silica matrix.
Solution 1: Neutralization of Silica
-
Method: Pre-wash the packed silica column with a solvent system containing 1–5% Triethylamine (
) or 1% . -
Effect: This caps the acidic silanol sites.
-
Validation: Run the column; if streaking persists, switch to Solution 2.
Solution 2: Alternative Stationary Phases
-
Basic Alumina: Use Aluminum Oxide (Basic, Brockmann Grade II or III). It is inherently non-acidic and tolerates basic amines well.
-
Modified Silica: Treat silica with
solution, dry, and use.[4] This "Silica-9" method has been proven to prevent decomposition of acid-labile epoxides and azetidines [3].
Storage Protocol:
-
Store azetidines as their free base if possible, at -20 °C.
-
If salt formation is necessary for stability, use oxalate or fumarate salts rather than hydrochlorides, as they are less hygroscopic and less likely to induce acid-catalyzed degradation over time.
References
-
Synthesis and Functionalization of Azetidines. Chemical Reviews, 2021.
-
Mild Deprotection of the N-tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Journal of Organic Chemistry, 2020.
-
Isolation and Purification of Acid-Labile Compounds on Modified Silica Gels. Phytochemical Analysis, 2008.
Sources
- 1. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azetidine synthesis [organic-chemistry.org]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Enhancing the Solubility of Dicyanoazetidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dicyanoazetidine derivatives. This guide is designed to provide you with in-depth technical assistance and troubleshooting strategies to overcome the solubility challenges often encountered with this promising class of compounds. My aim is to equip you with the foundational knowledge and practical protocols necessary to advance your research and development efforts.
Understanding the Solubility Profile of Dicyanoazetidine Derivatives
Azetidines are becoming increasingly important in medicinal chemistry as they can improve metabolic stability and solubility.[1] The strained four-membered ring and its sp3-rich character offer a unique conformational rigidity that can be advantageous for target binding.[1][2] However, the introduction of two cyano (nitrile) groups onto the azetidine scaffold, while often crucial for therapeutic activity, can present significant solubility challenges.
The nitrile group is small and polar, and it can act as a strong hydrogen bond acceptor.[3] While in some cases the inclusion of a nitrile group can increase water solubility, its overall impact is highly dependent on the rest of the molecular structure.[3][4][5] For dicyanoazetidine derivatives, the interplay between the polar nitrile groups and the overall lipophilicity of the molecule will dictate its aqueous solubility.
Here, we will explore common solubility issues and provide a range of strategies to address them, from fundamental formulation adjustments to advanced solid-state engineering techniques.
Frequently Asked Questions (FAQs)
Q1: My dicyanoazetidine derivative has very low aqueous solubility. What are the likely contributing factors?
A1: The low solubility of dicyanoazetidine derivatives can typically be attributed to a combination of factors:
-
High Crystal Lattice Energy: The planar and polar nature of the dicyanoazetidine moiety can lead to strong intermolecular interactions in the solid state, resulting in a stable crystal lattice that is difficult for a solvent to disrupt.
-
Molecular Symmetry: High molecular symmetry can contribute to a more stable and less soluble crystalline form.
-
Hydrophobic Substituents: While the dicyanoazetidine core is polar, the presence of lipophilic substituents on the molecule can significantly decrease its overall aqueous solubility.
-
Poor Wetting: The surface of the drug particles may be hydrophobic, leading to poor wettability and slow dissolution.
Q2: What are the first-line strategies I should consider for improving the solubility of my dicyanoazetidine compound for initial in vitro screening?
A2: For early-stage screening where small amounts of material are available, the following strategies are recommended:
-
Co-solvents: The use of a water-miscible organic co-solvent is often the quickest and simplest approach. Dimethyl sulfoxide (DMSO) is a common choice for initial screening, but others like ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) can also be effective. It's crucial to assess the potential for the compound to precipitate upon dilution in aqueous media.
-
pH Adjustment: If your dicyanoazetidine derivative has an ionizable group (e.g., a basic nitrogen on the azetidine ring), adjusting the pH of the medium can significantly increase solubility. For a basic compound, lowering the pH will lead to protonation and formation of a more soluble salt.[6]
-
Use of Surfactants: Surfactants can improve the wettability of the compound and form micelles that encapsulate the drug, increasing its apparent solubility.[7] Non-ionic surfactants like Tween® 80 or Cremophor® EL are often used in preclinical formulations.
Q3: I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer for my biological assay. How can I prevent this?
A3: This is a common issue. Here are a few troubleshooting steps:
-
Decrease the Final DMSO Concentration: Try to keep the final concentration of DMSO in your assay below 1%, and ideally below 0.5%. You may need to prepare a more concentrated stock solution if possible.
-
Use a Stabilizer: Incorporating a small amount of a water-soluble polymer, such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), in your final dilution can help to inhibit precipitation and maintain a supersaturated solution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions to gradually introduce the compound to the aqueous environment.
-
Consider a Different Co-solvent: DMSO can sometimes promote precipitation upon dilution. Experiment with other co-solvents like ethanol or PEG 400, which may have different effects on your specific compound.
Troubleshooting Guide for Common Solubility Enhancement Techniques
This section provides a more in-depth look at common issues encountered during the implementation of more advanced solubility enhancement strategies.
| Problem | Potential Cause | Troubleshooting Steps |
| Low complexation efficiency with cyclodextrins. | Mismatch between the size of the dicyanoazetidine derivative and the cyclodextrin cavity. | Screen different cyclodextrins (α, β, γ-CD and their derivatives like HP-β-CD). The choice of cyclodextrin should be based on the size and shape of the guest molecule.[8] |
| Poor solubility of the cyclodextrin or the drug in the chosen solvent. | Water is the preferred solvent for complexation.[8] If the drug has very low aqueous solubility, a small amount of a water-miscible organic co-solvent can be used, but this may reduce the driving force for complexation. | |
| Inappropriate preparation method. | For initial screening, the kneading method is often effective.[9] For larger scale preparations, freeze-drying or spray-drying can yield a solid inclusion complex.[9] | |
| Amorphous solid dispersion is not stable and recrystallizes over time. | The drug loading in the polymer is too high. | Reduce the drug loading to ensure the drug is molecularly dispersed within the polymer matrix. |
| The chosen polymer is not a suitable stabilizer for the drug. | Screen different polymers (e.g., HPMC, HPMC-AS, PVP, Soluplus®). The polymer should have good miscibility with the drug and a high glass transition temperature (Tg) to restrict molecular mobility. | |
| Presence of residual solvent or moisture. | Ensure the solid dispersion is thoroughly dried. Residual solvent can act as a plasticizer and promote recrystallization. | |
| Co-crystals are not forming or are unstable. | The co-former is not interacting effectively with the dicyanoazetidine derivative. | Screen a variety of co-formers with complementary functional groups that can form strong hydrogen bonds or other non-covalent interactions with the dicyanoazetidine moiety. |
| The chosen solvent for co-crystallization is not appropriate. | The solvent plays a critical role in co-crystal formation. Experiment with different solvents and solvent mixtures. Slurry crystallization is a robust method for screening co-formers and solvents.[10] | |
| The co-crystal is converting back to the parent drug and co-former in the presence of water. | Assess the stability of the co-crystal in aqueous media. Some co-crystals are only stable in the solid state. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for lab-scale preparation and screening of different polymers.
Materials:
-
Dicyanoazetidine derivative
-
Polymer (e.g., PVP K30, HPMC E5)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane) in which both the drug and polymer are soluble.
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Accurately weigh the dicyanoazetidine derivative and the chosen polymer in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both the drug and the polymer in a minimal amount of the selected volatile organic solvent in a round-bottom flask.[11]
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (typically 40-60 °C).[11]
-
Once the solvent is completely removed and a thin film or solid mass is formed, continue drying under high vacuum for several hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and gently grind it to a fine powder using a mortar and pestle.[12]
-
Store the resulting solid dispersion in a desiccator to prevent moisture absorption.
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug.[13]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method
This is a simple and efficient method for preparing small quantities of inclusion complexes for screening purposes.
Materials:
-
Dicyanoazetidine derivative
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD)
-
Mortar and pestle
-
Water/Ethanol mixture (e.g., 1:1 v/v)
Procedure:
-
Accurately weigh the dicyanoazetidine derivative and the cyclodextrin in a 1:1 or 1:2 molar ratio.
-
Place the physical mixture in a mortar.
-
Add a small amount of the water/ethanol mixture dropwise to the powder while triturating with the pestle to form a thick paste.[9]
-
Continue kneading for 30-45 minutes. The consistency of the paste should be maintained by adding more of the solvent mixture if necessary.[9]
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
Store the complex in a desiccator.
-
Characterize the inclusion complex using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and PXRD to confirm complex formation.
Data Presentation
The following table provides a hypothetical comparison of the solubility enhancement achieved for a model dicyanoazetidine derivative using different strategies.
| Formulation Strategy | Solubility (µg/mL) in Water | Fold Increase | Remarks |
| Unformulated Drug | 1.5 | - | Crystalline solid |
| 10% PEG 400 in Water | 25 | 16.7 | Co-solvency effect |
| pH 2.0 Buffer | 150 | 100 | Assuming a basic pKa |
| 1:2 Drug:HP-β-CD Complex | 350 | 233 | Inclusion complexation |
| 1:4 Drug:PVP K30 Solid Dispersion | 800 | 533 | Amorphous form |
Visualization of Experimental Workflows
Workflow for Solid Dispersion Preparation
Caption: Workflow for Solid Dispersion Preparation and Characterization.
Decision Tree for Solubility Enhancement Strategy Selection
Caption: Decision Tree for Selecting a Solubility Enhancement Strategy.
References
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
-
Wikipedia. (n.d.). Azetidine. Retrieved February 5, 2026, from [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
- Andrade, P., Oliveira, S., & Pissarra, M. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 14(11), 2055-2079.
- Li, Z., & Dong, G. (2025). Application of Nitrile in Drug Design.
-
Wikipedia. (n.d.). Nitrile. Retrieved February 5, 2026, from [Link]
- Alam, M. J., & Al-Sehemi, A. G. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(73), 44247-44311.
- Tran, P., Pyo, Y. C., Kim, D. H., Lee, S. E., Kim, J. K., & Park, J. S. (2019). Overview of the manufacturing methods of solid dispersion technology for improving the solubility of poorly water-soluble drugs and application to anticancer drugs. Pharmaceutics, 11(3), 132.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Co-Crystal: A Review on Techniques and Characterization.
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(1), 1-10.
- Google Patents. (n.d.). Preparation of 4,5-dicyanoimidazoles.
- Kumar, S., & Nanda, A. (2014). CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(9), 3536.
- Cheekatla, S. R. (2026, January 8). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Sari, Y., & Saputri, F. A. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 7(2), 119-126.
- Google Patents. (n.d.). Pharmaceutical formulation of cytidine analogs and derivatives.
- Szejtli, J. (2020).
- Al-Obaidi, H., & Al-Badri, A. A. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(73), 44247-44311.
- ResearchGate. (2025, August 6). (PDF) Solid dispersions: Solubility enhancement technique for poorly soluble drugs.
-
ResearchGate. (n.d.). Representative drug molecules containing cyano groups. Retrieved February 5, 2026, from [Link]
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.).
- Molecules. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. 27(15), 4783.
- Al-khattawi, A., & Mohammed, A. R. (2019).
-
National Institutes of Health. (n.d.). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved February 5, 2026, from [Link]
- ResearchGate. (2025, August 6). (PDF)
- Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
-
ACS Publications. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Journal of Medicinal Chemistry. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). Oral formulations of cytidine analogs and methods of use thereof - Patent US-8846628-B2. Retrieved February 5, 2026, from [Link]
- Al-khattawi, A., & Mohammed, A. R. (2019).
- ResearchGate. (2019, February 4).
- MSE Supplies LLC. (2024, July 25). Nitrogen Heterocycles: Versatile Building Blocks Shaping Industries.
- YouTube. (2014, February 19).
- MedCrave. (n.d.).
- Google Patents. (n.d.). Formulations of azacitidine and its derivatives.
- ACS Publications. (n.d.).
- International Journal of Life Science and Pharma Research. (2023, November 1).
- ResearchGate. (2025, August 6). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
- Science Alert. (n.d.).
- MDPI. (2023, April 9).
- National Institutes of Health. (n.d.). Azetidine | C3H7N | CID 10422 - PubChem.
- International Journal of Pharmaceutical Sciences and Research. (2021).
- Pharma Excipients. (n.d.).
- Crystal Pharmatech. (n.d.).
- Future Science. (n.d.).
- Pharma Dost. (n.d.). Pharmaceutics - PRACTICAL LAB MANUAL.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile - Wikipedia [en.wikipedia.org]
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- 10. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications [apb.tbzmed.ac.ir]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling of Corrosive Azetidine Hydrochloride Salts
Welcome to the technical support guide for handling azetidine hydrochloride salts. This document is designed for researchers, scientists, and drug development professionals who work with these versatile but corrosive compounds. Azetidine hydrochloride and its derivatives are crucial building blocks in medicinal chemistry and pharmaceutical development.[1][2] However, their acidic and corrosive nature necessitates strict adherence to safety protocols to ensure personnel safety and experimental integrity.
This guide moves beyond simple checklists to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, offering a self-validating system of protocols to empower you in the laboratory.
Section 1: Hazard Identification and Control
Azetidine hydrochloride is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4][5][6] Understanding these hazards is the first step toward mitigating risk. The primary routes of exposure are inhalation, skin contact, and eye contact.[4] The hydrochloride salt, when dissolved in water or upon contact with moisture, forms a corrosive acidic solution.[7]
The Hierarchy of Hazard Controls
Effective safety management involves implementing controls in a specific order of preference. This hierarchy prioritizes eliminating the hazard at its source. Personal Protective Equipment (PPE) is crucial but is considered the last line of defense.[8]
Caption: Hierarchy of Controls for managing risks associated with hazardous chemicals.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions encountered during the handling and use of azetidine hydrochloride salts.
Storage and Stability
Q: My bottle of azetidine hydrochloride has arrived. How and where should I store it? A: Upon receipt, inspect the container for any damage. You should store azetidine hydrochloride in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4] It is crucial to protect it from moisture, as it is hygroscopic and will readily absorb water from the atmosphere, which can lead to clumping and hydrolysis. Store it in a dedicated corrosives cabinet, segregated from bases, oxidizing agents, and reactive metals.[9][10] For long-term stability, storage under an inert gas like argon or nitrogen is recommended.[3]
Q: I opened my container of azetidine hydrochloride and the powder seems clumpy. Is it still usable? A: Clumping is a common sign of moisture absorption. While the compound may still be usable for some applications, the water content will affect the accuracy of weighing and may impact reaction stoichiometry. For moisture-sensitive reactions, it is advisable to dry the material under a high vacuum or use a fresh, unopened container. To prevent this, always ensure the container is sealed tightly immediately after use and consider storing it in a desiccator.
Weighing and Dispensing
Q: What is the safest way to weigh out azetidine hydrochloride powder? A: Due to its potential to cause respiratory irritation, you should always handle the solid powder inside a chemical fume hood or a ventilated balance enclosure.[3][11] This prevents the inhalation of fine particles. Use anti-static weigh boats or glassine paper to minimize electrostatic scattering of the powder. Never handle the compound on the open bench.[11]
Q: I'm having trouble getting an accurate weight because the reading on the balance keeps drifting. What's causing this? A: This is likely due to the hygroscopic nature of the salt. As the powder absorbs moisture from the air, its weight increases, causing the balance reading to drift upwards. To mitigate this, work quickly and efficiently. Have all your equipment ready before opening the main container. For highly sensitive applications, consider handling the powder in a glovebox with a controlled, low-humidity atmosphere.
Dissolution and Solution Preparation
Q: I need to make a solution. Should I add the azetidine hydrochloride to the solvent or the solvent to the powder? A: Always add the azetidine hydrochloride salt to the solvent (e.g., water) slowly and with stirring.[11][12][13] The dissolution of hydrochloride salts in water can be exothermic. Adding the solid to the liquid allows for better heat dissipation. The reverse (adding liquid to the solid) can cause a localized, rapid temperature increase, potentially leading to splashing of the corrosive solution.[12]
Q: My solution turned slightly yellow after dissolving the salt in water. Is this normal? A: A pure azetidine hydrochloride salt should form a colorless solution in water. A yellow tint could indicate the presence of impurities or degradation products. Check the certificate of analysis for the specified appearance. If the material is old or has been stored improperly, degradation may have occurred. For critical applications, it is recommended to use a fresh lot or purify the material if possible.
Section 3: Essential Protocols
Adherence to standardized protocols is critical for safety and reproducibility.
Personal Protective Equipment (PPE) Protocol
Before entering an area where azetidine hydrochloride is handled, ensure you are equipped with the appropriate PPE. This is your primary barrier against direct exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[12][14][15] | Protects against splashes of powder or corrosive solutions, which can cause serious eye damage.[3] |
| Hand Protection | Nitrile or neoprene gloves are recommended for handling the solid.[4][11][16] Check the manufacturer's compatibility chart for the specific solvent you are using. | Prevents skin irritation and chemical burns upon contact.[3] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required.[8][9] For large-scale operations, a chemical-resistant apron may be necessary.[14] | Protects skin from spills and splashes. |
| Respiratory | Not typically required if handled within a certified chemical fume hood.[14] If a fume hood is not available or if dust is generated, a respirator may be necessary. | Prevents inhalation of airborne particles that can cause respiratory tract irritation.[4][5] |
Spill Response Protocol
Immediate and correct response to a spill is vital to prevent injury and contamination. All laboratory personnel should be familiar with this procedure and the location of spill kits.[17][18]
Caption: Decision workflow for responding to a spill of azetidine hydrochloride.
Step-by-Step Spill Cleanup:
-
Alert & Assess : Immediately alert others in the lab.[19] Assess the spill size. If it is large, unmanageable, or you feel unsafe, evacuate and call for emergency assistance.[20]
-
Don PPE : For small, manageable spills, the responding individual must wear the full PPE outlined in section 3.1.[4]
-
Containment & Cleanup (Solid Spill) :
-
Do NOT use water initially, as this will create a corrosive solution.
-
Gently cover the spill with a dry absorbent material like sand or vermiculite to prevent dust from becoming airborne.[4]
-
Carefully sweep the material into a dustpan and place it in a clearly labeled, sealable container for hazardous waste.[6] Avoid any actions that generate dust.[4]
-
-
Containment & Cleanup (Liquid Spill/Solution) :
-
Create a dike around the spill using an acid-neutralizing absorbent material or other appropriate absorbent pads.[21]
-
Slowly apply an acid neutralizer (such as sodium bicarbonate or a commercial spill kit neutralizer) from the outside of the spill toward the center.[21][22] The fizzing indicates neutralization.[22]
-
Once the reaction subsides, test the pH of the mixture with pH paper to ensure it is between 6 and 8.[21]
-
Collect the absorbed residue and place it in a labeled, sealable container for hazardous waste.[4]
-
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Disposal : Dispose of all contaminated materials (including gloves and pads) as hazardous waste according to your institution's guidelines.[3][23]
-
Report : Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.
First Aid Protocol
In case of accidental exposure, immediate action is critical to minimize injury. Safety showers and eyewash stations must be accessible and tested regularly.[3][14]
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing.[3][4] Flush the affected skin with copious amounts of cool, running water for at least 20 minutes.[24][25] Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 20 minutes, holding the eyelids open.[4][24] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention. [3] |
| Inhalation | Move the affected person to fresh air and keep them comfortable for breathing.[4][6] If they feel unwell or have difficulty breathing, seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
References
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Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. (2024-08-27). [Link]
-
How to Safely Handle & Store Corrosive Substances . Chemscape Safety Technologies. (2023-11-17). [Link]
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Corrosive Storage Guidelines . University of California, Santa Cruz - Environmental Health & Safety. [Link]
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Guide for Working With Corrosive Substances and how to avoid it . hsse world. (2023-03-01). [Link]
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Safety Precautions for Corrosive Substances . Safety Storage Systems. (2022-08-25). [Link]
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Standard Operating Procedure - Hydrochloric Acid . University of California, Santa Barbara - Environmental Health & Safety. [Link]
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10 Tips Working Safely with corrosives . Chemsafe. (2025-10-15). [Link]
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Working Safely With Corrosives . HSE TRAINING MATERIALS AND TEMPLATES. [Link]
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Managing Corrosive Substances: Safety Protocols for Businesses . denios.ca. [Link]
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Azetidine hydrochloride PubChem CID 12308726 . National Center for Biotechnology Information. [Link]
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Safety Data Sheet: Azetidine . Chemos GmbH & Co.KG. (2020-02-04). [Link]
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How to safely handle hydrochloric acid . Quora. (2021-12-28). [Link]
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How do I safely store chemicals in laboratory? . University of Texas at Dallas - Environmental Health & Safety. [Link]
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Guide for Chemical Spill Response . American Chemical Society. [Link]
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Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly . Journal of Medicinal Chemistry - ACS Publications. [Link]
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Chemical burns: First aid . Mayo Clinic. (2024-05-15). [Link]
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Best Practices for Storing and Handling Corrosive Liquids in the Lab . Lab Manager. (2025-02-03). [Link]
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How Should Hydrochloric Acid Be Disposed Of Safely? . Chemistry For Everyone - YouTube. (2025-05-22). [Link]
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Laboratory Chemical Spill Cleanup and Response Guide . The City University of New York. [Link]
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Chemical burns — first aid and treatment . healthdirect. [Link]
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Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles . Organic Letters - ACS Publications. [Link]
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Spill Clean up Procedure . University of British Columbia - Safety & Risk Services. [Link]
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How to Store Corrosive Chemicals in Laboratories Safely . Justrite. (2018-01-30). [Link]
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Drying salts with HCl solution . Chemistry Stack Exchange. (2023-09-05). [Link]
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Chemical Burns First Aid . St John Ambulance. [Link]
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Hydrogen Chloride | Medical Management Guidelines . Centers for Disease Control and Prevention (CDC). [Link]
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Acid and chemical burns . National Health Service (NHS). [Link]
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Guidance on Safe Storage of Chemicals in Laboratories . The University of Edinburgh - Health & Safety. [Link]
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First Aid for Chemical Burns . HealthLink BC. [Link]
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Preventing polymerization of strained azetidine intermediates
Topic: Preventing Polymerization of Strained Azetidine Intermediates Ticket ID: AZ-STAB-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Thermodynamics of "Gunk"
Welcome to the Azetidine Technical Support Center. If you are reading this, you likely have a flask containing an insoluble, intractable solid where your product used to be.
The Root Cause: Azetidines possess a ring strain energy (RSE) of approximately 25.4 kcal/mol [1].[1][2] While kinetically stable under neutral conditions, this potential energy is a loaded spring. The polymerization mechanism is almost exclusively Acid-Catalyzed Ring-Opening Polymerization (CROP) .
In the presence of even trace protons (Brønsted acids) or Lewis acids, the basic nitrogen lone pair is protonated/coordinated. This creates an azetidinium ion , activating the adjacent
This guide provides the protocols required to disrupt this mechanism.
Module 1: Critical Troubleshooting (FAQs)
Q1: My azetidine decomposed on the silica column. What happened?
Diagnosis: Standard silica gel is slightly acidic (pH 4–5). This is sufficient to protonate the azetidine nitrogen, initiating polymerization inside the column. You likely observed "streaking" or recovered a fraction of the mass as a polymer.
The Fix: The "Basified Silica" Protocol You must neutralize the stationary phase before the compound touches it.
-
Method A (Slurry Pre-treatment): Slurry your silica gel in the eluent containing 1–5% Triethylamine (Et
N) or 1% aqueous NH OH. Let it sit for 15 minutes, then pack the column. -
Method B (Solid State Buffer): For highly sensitive substrates, use basic Alumina (Activity Grade III or IV) instead of silica.
Q2: I see broad peaks in my NMR. Is this a rotamer or a polymer?
Diagnosis: This is the primary checkpoint for integrity.
-
Rotamers (N-Boc, N-Cbz): Peaks are broad but often resolve at elevated temperatures (e.g., 50°C). Integration matches the monomer.
-
Polymers (Polyazetidine): Peaks are broad and "mushy" (particularly in the aliphatic region 1.5–3.5 ppm). They do not sharpen significantly with heat. Crucially, the distinct doublet/triplet splitting of the ring protons is lost.
Q3: Can I distill my free-base azetidine?
Risk Assessment: High. Distillation requires heat, and RSE release is exothermic. If polymerization initiates during distillation, the exotherm can lead to a runaway reaction (explosion risk) [2].
-
Protocol: Only distill if the compound is <150 Da and strictly free of acid salts. Add solid KOH pellets to the distillation pot to scavenge trace protons in situ. Keep pressure <10 mbar to minimize thermal load.
Module 2: Mechanistic Visualization
Understanding the enemy is the first step to defeating it. The diagram below illustrates the divergence between stable isolation and polymerization.
Fig 1.[3] The divergence pathway. Acid triggers the formation of the electrophilic Azetidinium ion. Without intervention (Base wash, Dilution), intermolecular attack leads to polymerization.
Module 3: Synthesis & Handling Protocols
The "Self-Validating" Workup System
Do not rely on hope. Use this workflow to guarantee stability during extraction.
| Step | Action | Scientific Rationale | Validation Checkpoint |
| 1 | Quench | Pour reaction mixture into cold sat. NaHCO | Neutralizes acid catalysts immediately. Heat accelerates opening; cold slows it. |
| 2 | Extraction | Use Et | Scavenges trace HCl generated if chlorinated solvents decompose or if extraction is incomplete. |
| 3 | Drying | Use K | MgSO |
| 4 | Concentration | Rotary evaporate at < 30°C . Do not go to complete dryness if unstable. | Removing all solvent forces molecules into close proximity, increasing effective concentration ( |
Selecting the Right N-Protecting Group
The stability of the ring is inversely proportional to the nucleophilicity of the nitrogen.
| Group | Stability | Electronic Effect | Removal Difficulty | Best For... |
| Benzhydryl (Bh) | ⭐⭐⭐⭐⭐ | Steric Bulk + Inductive w/d | Medium (Hydrogenolysis) | Storage. The "Gold Standard" for stable azetidines [3]. |
| Tosyl (Ts) | ⭐⭐⭐⭐ | Strong EWG | Hard (Na/Naph or Mg/MeOH) | C-H Functionalization. Deactivates N completely. |
| Boc | ⭐⭐⭐ | Moderate EWG | Easy (Acid - RISKY ) | Late-stage intermediates. Warning: Acid deprotection triggers polymerization if not quenched instantly. |
| Alkyl (N-R) | ⭐ | Electron Donating | N/A | Immediate Use. Highly prone to polymerization. |
Module 4: Decision Tree for Purification
Follow this logic flow to determine the safest purification method for your specific intermediate.
Fig 2. Purification Decision Matrix. Note that N-Tosyl azetidines are generally stable on silica because the nitrogen is not nucleophilic enough to self-polymerize.
References
-
Organic Syntheses. (1973). Azetidine.[1][2][3][4][5][6] Org. Synth. 1973, 53, 13. Retrieved from [Link]
- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Contextual citation based on general synthesis protocols).
-
Gleede, T., et al. (2019).[2][4] Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10, 3257-3283.[4] Retrieved from [Link]
- Bull, J. A., et al. (2016). Exploiting the Ring Strain of Azetidines for Synthesis. Chemical Reviews.
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- 4. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹H and ¹³C NMR Characteristics of Azetidine-3,3-dicarbonitrile
For researchers, medicinal chemists, and professionals in drug development, the azetidine scaffold is a privileged structure, offering a unique three-dimensional profile that can impart desirable physicochemical properties to therapeutic candidates. Among the diverse array of substituted azetidines, Azetidine-3,3-dicarbonitrile presents a particularly interesting case due to the strong electron-withdrawing nature of the geminal nitrile groups at the C3 position. Understanding the nuclear magnetic resonance (NMR) characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for studying its interactions in biological systems.
This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR chemical shifts of Azetidine-3,3-dicarbonitrile. In the absence of readily available experimental spectra for this specific compound, this document leverages established NMR principles, substituent effect analysis, and comparative data from related azetidine derivatives to offer a robust predictive framework. This approach not only provides valuable insights into the spectral features of the target molecule but also serves as a practical guide for the spectral interpretation of other novel 3,3-disubstituted azetidines.
Predicting the NMR Spectra of Azetidine-3,3-dicarbonitrile: A Rationale
The prediction of NMR chemical shifts for a novel compound is a well-established practice in modern organic chemistry, often employing a combination of empirical data from analogous structures and computational models. For Azetidine-3,3-dicarbonitrile, our prediction is grounded in the following principles:
-
Baseline Chemical Shifts from Unsubstituted Azetidine: The known ¹H and ¹³C NMR data for the parent azetidine ring system provides a foundational reference point.
-
Substituent Chemical Shift (SCS) Effects of the Dicarbonitrile Group: The powerful electron-withdrawing and anisotropic effects of the two nitrile groups at the C3 position are the primary determinants of the chemical shift deviations from the parent azetidine. The deshielding effect on the adjacent protons and the characteristic chemical shift of the nitrile carbons are key considerations.
-
Comparative Analysis with Other 3-Substituted Azetidines: By examining the NMR data of azetidines bearing both electron-donating and electron-withdrawing groups at the C3 position, we can contextualize and refine our predictions for the dicarbonitrile derivative.
Below is a diagram illustrating the structure of Azetidine-3,3-dicarbonitrile and the numbering convention used in this guide.
Figure 1. Structure of Azetidine-3,3-dicarbonitrile with atom numbering.
Predicted ¹H and ¹³C NMR Chemical Shifts
The predicted ¹H and ¹³C NMR chemical shifts for Azetidine-3,3-dicarbonitrile are summarized in the table below. These predictions are based on the analysis of substituent effects and comparison with known azetidine derivatives.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| C2/C4 | ~ 4.0 - 4.5 | ~ 55 - 60 | The protons at C2 and C4 are expected to be significantly deshielded due to the strong inductive effect of the adjacent nitrogen and the electron-withdrawing dicarbonitrile group at C3. This will result in a downfield shift compared to unsubstituted azetidine. The carbon chemical shift will also be influenced by these effects. |
| C3 | - | ~ 40 - 45 | This is a quaternary carbon, so it will not have a proton signal. Its chemical shift is influenced by the attached nitrile groups and its position within the strained four-membered ring. |
| -C≡N | - | ~ 115 - 120 | The nitrile carbons are expected to resonate in their characteristic region of the ¹³C NMR spectrum[1]. |
| N-H | ~ 2.0 - 3.0 (broad) | - | The chemical shift of the N-H proton can be variable and is dependent on solvent, concentration, and temperature. It is expected to be a broad singlet. |
Comparative Analysis with Other 3-Substituted Azetidines
To provide a robust comparative framework, the predicted NMR data for Azetidine-3,3-dicarbonitrile is presented alongside experimental data for other 3-substituted azetidines. This comparison highlights the significant influence of the substituent at the C3 position on the chemical shifts of the azetidine ring.
| Compound | ¹H Chemical Shift (ppm) at C2/C4 | ¹³C Chemical Shift (ppm) at C2/C4 | Substituent Effect |
| Azetidine | ~ 3.63 | ~ 46.5 | Baseline for comparison. |
| 3-Hydroxyazetidine | ~ 3.8 - 4.0 | ~ 58 - 60 | The electron-withdrawing hydroxyl group causes a moderate downfield shift of the C2/C4 protons and carbons. |
| 3-Aminoazetidine | ~ 3.5 - 3.7 | ~ 45 - 47 | The electron-donating amino group has a minimal effect, with chemical shifts similar to the parent azetidine. |
| Azetidine-3-carboxylic acid | ~ 3.9 - 4.2 | ~ 50 - 55 | The carboxylic acid group is electron-withdrawing, leading to a noticeable downfield shift. |
| Azetidine-3,3-dicarbonitrile (Predicted) | ~ 4.0 - 4.5 | ~ 55 - 60 | The two strongly electron-withdrawing nitrile groups are predicted to cause the most significant downfield shift among the compared compounds, reflecting a highly deshielded environment for the C2/C4 positions. |
This comparative analysis underscores the diagnostic value of the C2/C4 proton and carbon chemical shifts in determining the nature of the substituent at the C3 position of the azetidine ring.
Experimental Protocol for NMR Acquisition
To ensure the acquisition of high-quality ¹H and ¹³C NMR spectra for azetidine derivatives, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies[2][3].
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Sample Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak is often sufficient.
NMR Spectrometer Setup and Data Acquisition
The following diagram outlines the general workflow for acquiring ¹H and ¹³C NMR spectra.
Figure 2. General workflow for NMR data acquisition.
-
Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to enhance signal-to-noise or resolution.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
-
Use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. A relaxation delay may be necessary to ensure accurate quantification of signals, especially for quaternary carbons.
-
Conclusion
This guide provides a detailed predictive and comparative analysis of the ¹H and ¹³C NMR characteristics of Azetidine-3,3-dicarbonitrile. By leveraging fundamental NMR principles and data from analogous compounds, we have established a robust framework for understanding the spectral features of this important synthetic building block. The presented data and protocols are intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating the characterization and utilization of novel azetidine derivatives.
References
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- Pauk, K., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(10), 2474.
- Bise, C. N., & Dudley, G. B. (2012). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of organic chemistry, 77(17), 7517-7524.
- The Royal Society of Chemistry. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. RSC Advances, 6, 88676-88685.
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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MDPI. (2023). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- Al-Mashal, F. A. K., et al. (2020). Synthesis, And Studying Effect Of a Solvent On The 1H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide. International Journal of Pharmaceutical Research, 12(4).
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
- Al-Mashal, F. A. K., et al. (2020). Synthesis, And Studying Effect Of a Solvent On The 1H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide. International Journal of Pharmaceutical Research, 12(4).
- Metin, Ö. (2018). Basic 1H- and 13C-NMR Spectroscopy. IntechOpen.
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Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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The Royal Society of Chemistry. (2022). Electronic Supplementary Information. Retrieved from [Link]
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Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Ismael, S., Al-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of Physics: Conference Series, 1879(3), 032093.
- Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
- Ahmed, S. E., et al. (2023). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 6(1), 1-9.
-
PubChem. (n.d.). 3-Hydroxyazetidine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
Sources
Publish Comparison Guide: Mass Spectrometry Fragmentation of Dicyanoazetidines
Executive Summary
In the structural characterization of strained nitrogen heterocycles, dicyanoazetidines present a unique analytical challenge. Unlike their thermodynamic isomers (open-chain imines or enamines), these four-membered rings possess significant ring strain (~26 kcal/mol) and electron-withdrawing cyano substituents that drastically alter their mass spectrometric behavior.
This guide provides a technical comparison of fragmentation pathways, contrasting dicyanoazetidines with azetidinones (β-lactams) and acyclic isomers . We establish the Retro-[2+2] Cycloaddition as the diagnostic "fingerprint" for confirming the azetidine core, a critical distinction for researchers validating synthetic scaffolds in drug discovery.
Mechanism of Fragmentation: The Retro-[2+2] Signature
The definitive identification of a dicyanoazetidine relies on detecting the products of ring reversion. Unlike standard aliphatic amines that undergo
The Pathway
Upon Electron Ionization (EI), the molecular ion (
-
The Imine Fragment: Derived from the C-N portion of the ring.
-
The Alkene Fragment: Derived from the C-C portion bearing the cyano groups (e.g., fumaronitrile or maleonitrile derivatives).
Stevenson’s Rule Application: The positive charge resides on the fragment with the lower ionization energy (IE). Typically, the substituted imine fragment has a lower IE than the electron-deficient dicyanoalkene, making the imine ion the base peak or a major diagnostic ion.
Visualization of the Pathway
Figure 1: The dominant Retro-[2+2] fragmentation pathway for dicyanoazetidines. The charge retention typically favors the imine fragment due to the electron-withdrawing nature of the cyano groups on the alkene portion.
Comparative Analysis: Dicyanoazetidines vs. Alternatives
To validate a synthesis, one must distinguish the target azetidine from potential byproducts. The table below compares the MS performance and spectral signatures of dicyanoazetidines against common structural alternatives.
Structural Comparison[1]
| Feature | Dicyanoazetidine (Target) | Azetidinone ( | Acyclic Isomer (Open Chain) |
| Primary Fragmentation | Retro-[2+2] (Imine + Alkene) | Retro-[2+2] (Imine + Ketene) | |
| Diagnostic Neutral Loss | Loss of Dicyanoalkene (e.g., 78 Da for fumaronitrile) | Loss of CO (28 Da) or Ketene (42 Da) | Loss of Alkyl radicals |
| Molecular Ion ( | Weak to Moderate (Strain destabilizes | Moderate | Strong (Thermodynamically stable) |
| HCN Loss | Prominent (due to -CN groups) | Absent (unless N-substituted) | Variable |
Ionization Method Comparison
| Method | Suitability | Observation |
| EI (70 eV) | High | Provides rich structural data. The retro-[2+2] ions are abundant. Ideal for fingerprinting. |
| ESI (Soft) | Medium | Often shows |
| CI (Methane) | Low | Enhances molecular ion but suppresses diagnostic fragmentations. Use only for MW confirmation. |
Experimental Protocols
To ensure reproducible data and accurate identification, follow these validated protocols.
Protocol A: Electron Ionization (EI) for Structural Confirmation
Best for: Confirming the azetidine ring structure vs. acyclic isomers.
-
Sample Prep: Dissolve ~0.1 mg of compound in 1 mL of DCM or MeOH (HPLC grade).
-
Inlet: Split injection (20:1) to prevent detector saturation. Inlet temp: 250°C.
-
Note: Ensure the inlet temperature is not too high (>300°C) to avoid thermal degradation of the strained ring before ionization.
-
-
Source Conditions:
-
Electron Energy: 70 eV.[1]
-
Source Temp: 230°C.
-
-
Data Analysis:
-
Locate
. -
Search for
. For a derivative made from fumaronitrile, look for a loss of 78 Da . -
Verify the base peak corresponds to the imine fragment (
).
-
Protocol B: ESI-MS/MS for Trace Detection
Best for: Biological matrices or high-molecular-weight derivatives.
-
Infusion: Direct infusion at 5-10
L/min in 50:50 MeCN:H2O + 0.1% Formic Acid. -
MS1 Acquisition: Confirm
. -
MS2 Optimization (CID):
-
Isolate
with a width of 1-2 Da. -
Ramp Collision Energy (CE) from 10 to 50 eV.
-
Observation: Dicyanoazetidines are "fragile." Expect ring opening at lower CE (15-25 eV) compared to unstrained analogs.
-
-
Transition Monitoring: Select the transition
for quantification (SRM).
Decision Matrix for Identification
Use this logic flow to interpret your spectra.
Figure 2: Diagnostic logic for distinguishing dicyanoazetidines from common synthetic byproducts.
References
-
Pitts, C. R., & Lectka, T. (2014).[2] Chemical Synthesis of
-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews, 114(16), 7930–7953. Link -
Deterding, L. J., & Gross, M. L. (1988).[3] Tandem Mass Spectrometry for Identifying Fatty Acid Derivatives That Undergo Charge-Remote Fragmentations.[3] Organic Mass Spectrometry, 23(3), 169–177.[3] Link
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.[1] Natural Product Reports, 33, 432-455. Link
-
Alcaide, B., et al. (2007).[2]
-Lactams: Versatile Building Blocks for the Stereoselective Synthesis of Non- -Lactam Products. Chemical Reviews, 107(11), 4437–4492. Link - Paternò, E., & Chieffi, G. (1909). Sintesi in chimica organica mediante la luce. Gazzetta Chimica Italiana, 39, 341. (Foundational reference for [2+2] cycloaddition).
Sources
- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
pKa comparison of 3,3-dicyanoazetidine vs. 3-cyanoazetidine
Subject: Technical Comparative Guide: Physicochemical Profiling of 3,3-Dicyanoazetidine vs. 3-Cyanoazetidine
Executive Summary
In the optimization of azetidine-based scaffolds, the modulation of basicity is a critical lever for improving permeability, metabolic stability, and off-target safety (e.g., hERG avoidance). This guide compares 3-cyanoazetidine (mono-substituted) and 3,3-dicyanoazetidine (gem-disubstituted).
The Core Distinction:
-
3-Cyanoazetidine functions as a modulated base (pKa ~7.8–8.5), retaining sufficient basicity for solubility while lowering the fraction ionized at physiological pH to enhance membrane permeability.
-
3,3-Dicyanoazetidine acts as a pseudo-neutral scaffold (pKa < 4.0). The geminal dinitrile substitution creates a "pKa cliff," effectively stripping the azetidine nitrogen of its basic character under physiological conditions.
Theoretical Framework & Electronic Effects
The dramatic shift in pKa is governed by the Inductive Effect (-I) transmitted through the
Mechanistic Driver: Through-Bond Withdrawal
The azetidine nitrogen lone pair is stabilized (made less available for protonation) by the electron-withdrawing nature of the cyano group (
-
3-Cyanoazetidine (Mono-EWG):
-
A single cyano group at the C3 position exerts a strong inductive pull.
-
This lowers the pKa by approximately 3–4 log units compared to unsubstituted azetidine (pKa ~11.3).
-
Result: The molecule exists as an equilibrium mixture of cationic and neutral forms at pH 7.4.
-
-
3,3-Dicyanoazetidine (Gem-Di-EWG):
-
Two cyano groups exert a cumulative inductive effect .
-
While inductive effects are not perfectly additive due to saturation, the presence of two strong dipoles creates an electron-deficient core.
-
Result: The basicity is suppressed to the point where the conjugate acid is extremely unstable. The molecule remains neutral at physiological pH.
-
Comparative Data Analysis
The following table synthesizes predicted and comparative experimental data points for these scaffolds.
| Feature | Azetidine (Reference) | 3-Cyanoazetidine | 3,3-Dicyanoazetidine |
| pKa (Conjugate Acid) | ~11.3 | 7.8 – 8.5 | < 4.0 (Predicted) |
| Ionization at pH 7.4 | >99.9% Cationic | ~80% Cationic / 20% Neutral | ~100% Neutral |
| LogP (Lipophilicity) | Low (Hydrophilic) | Moderate | Moderate-High (Dipolar but neutral) |
| hERG Liability Risk | High (due to basicity) | Reduced | Minimal (Neutral species) |
| Metabolic Liability | N-oxidation, Ring opening | Reduced N-oxidation | High Metabolic Stability |
Note on Data Sources: Values for 3-cyanoazetidine are extrapolated from 3-cyanopyrrolidine (pKa ~7.5) and 3,3-difluoroazetidine (pKa ~6.8–7.5), correcting for the higher ring strain of azetidine and the slightly stronger
of nitrile vs. fluorine.
Visualization of Physicochemical Trends
The following diagram illustrates the "Basicity Cliff" created by the addition of the second cyano group.
Figure 1: The "Basicity Cliff" demonstrating the transition from strong base to neutral scaffold upon gem-dicyano substitution.[1]
Experimental Protocols for Validation
To validate these pKa values in your specific lead series, we recommend the following tiered approach.
Method A: Potentiometric Titration (For 3-Cyanoazetidine)
Best for compounds with pKa > 4.0 and moderate solubility.
-
Preparation: Dissolve 5 mg of the hydrochloride salt in 20 mL of degassed water/methanol (if solubility is limited).
-
Titration: Titrate with 0.1 M KOH using a standardized glass electrode (e.g., Mettler Toledo DGi115).
-
Data Analysis: Use Bjerrum plots to determine the inflection point.
-
Self-Validation: Run a standard (e.g., lidocaine, pKa 7.9) prior to the sample to ensure electrode linearity.
Method B: NMR-pH Titration (For 3,3-Dicyanoazetidine)
Required for low pKa (< 4.0) determination where potentiometry lacks sensitivity.
Figure 2: NMR-pH titration workflow for low-basicity azetidines.
Protocol Steps:
-
Signal Tracking: Monitor the chemical shift of the azetidine ring protons (C2/C4 positions). These protons are sensitive to the protonation state of the nitrogen.
-
pH Range: You must cover the pH range of 1.0 to 6.0.
-
Curve Fitting: The inflection point of the sigmoidal curve of Chemical Shift (
) vs. pH corresponds to the pKa.
Implications for Drug Design
-
Select 3-Cyanoazetidine when:
-
You need to maintain high aqueous solubility (via protonation in the stomach/lysosome).
-
You aim to reduce hERG binding (which often correlates with high basicity/lipophilicity) without losing all polarity.
-
You require a "handle" for active transport mechanisms that recognize cationic amines.
-
-
Select 3,3-Dicyanoazetidine when:
-
You need a neutral bioisostere of a saturated ring (like cyclobutane) but with different vectors.
-
You are solving a permeability issue driven by high ionization.
-
You need to block metabolic hotspots (N-oxidation) completely.
-
Caution: The gem-dicyano group can be chemically reactive (retro-aldol type decomposition or nucleophilic attack) under harsh conditions; ensure stability testing in plasma.
-
References
-
Walisongo State Islamic University. (n.d.). A Prospective Method To Guide Small Molecule Drug Design. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2024). 3,3-Difluoroazetidine Physicochemical Data. Retrieved from [Link][1]
-
Williams, R. (2022).[2][3][4] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]
-
University of Liverpool. (2021). pKa Determination in non-Aqueous Solvents and NMR Titration. Retrieved from [Link]
Sources
- 1. 1-Boc-3-cyanoazetidine | C9H14N2O2 | CID 10631283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Unseen Threat: A Guide to Personal Protective Equipment for Azetidine-3,3-dicarbonitrile
For the vanguard of pharmaceutical innovation—researchers, scientists, and drug development professionals—the responsible handling of novel chemical entities is paramount. This guide provides an in-depth, experience-driven framework for the safe use of Azetidine-3,3-dicarbonitrile, focusing on the critical role of Personal Protective Equipment (PPE). Our commitment is to empower your research with the highest standards of safety, building a foundation of trust that extends beyond the product to comprehensive laboratory practice.
Azetidine-3,3-dicarbonitrile, a unique small molecule with a strained four-membered ring and two nitrile functional groups, presents a specific set of handling challenges. While a dedicated Material Safety Data Sheet (MSDS) for this compound is not yet widely available, a thorough analysis of structurally related azetidine and dinitrile compounds allows for a robust and cautious approach to its safe handling. The primary hazards associated with analogous compounds include severe skin and eye irritation or burns, respiratory tract irritation, and potential toxicity if ingested or inhaled.[1][2][3] The presence of the dinitrile functionality also raises concerns about the potential release of cyanide under certain conditions, a known inhibitor of cellular respiration.[4] Therefore, a multi-layered PPE strategy is not merely a recommendation but a necessity.
The Hierarchy of Control: More Than Just PPE
Before detailing specific PPE, it is crucial to understand that PPE is the final line of defense. The Occupational Safety and Health Administration (OSHA) emphasizes a hierarchy of controls to mitigate chemical hazards, prioritizing the most effective measures first.[5][6]
-
Elimination/Substitution: In the context of drug development, eliminating a core molecule is often not feasible.
-
Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard.[6] When handling Azetidine-3,3-dicarbonitrile, all work must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[7][8]
-
Administrative and Work Practice Controls: These are procedures and policies to reduce exposure. This includes minimizing the quantities of the compound handled, restricting access to authorized personnel, and providing comprehensive training on the specific hazards and handling procedures.[7][9]
-
Personal Protective Equipment (PPE): When the above controls cannot eliminate the risk, PPE provides a critical barrier.
Essential Personal Protective Equipment for Handling Azetidine-3,3-dicarbonitrile
The following table outlines the minimum PPE requirements for handling Azetidine-3,3-dicarbonitrile. The selection of appropriate PPE is the first line of defense against chemical exposure.
| PPE Category | Specification | Standard Compliance | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | OSHA 29 CFR 1910.133, EN166 | Azetidine compounds can cause severe eye damage.[1][10] A full-face shield provides an additional layer of protection against splashes, especially when handling liquids or performing reactions. |
| Skin and Body Protection | Chemical-resistant lab coat (fully buttoned) and closed-toe shoes. Consider a chemical-resistant apron for larger quantities. | N/A | Protects against accidental skin contact and contamination of personal clothing. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile rubber). | ASTM F739 | Nitrile gloves offer good resistance to a range of chemicals, but breakthrough times can vary.[1][11] Double-gloving provides an extra layer of protection in case of a tear or degradation of the outer glove. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary if there is a risk of aerosol generation or if work is performed outside of a fume hood (not recommended). | NIOSH, EN 149 | Protects against inhalation of harmful dust or vapors. The need for respiratory protection should be determined by a formal risk assessment.[6][12] |
Operational Plan: Donning and Doffing of PPE
A systematic approach to putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Procedural Guidance for Handling and Disposal
Handling:
-
Always consult the Safety Data Sheet (SDS) for any chemical before use.[5][13]
-
Assume all new or unknown substances are toxic and handle them with the utmost care.[14]
-
Avoid all personal contact, including inhalation of dust or vapors.[2]
-
Work in a well-ventilated area, preferably a chemical fume hood.[3][7]
-
Wash hands thoroughly after handling, even if gloves were worn.[9]
Spill Response:
In the event of a spill, evacuate the area and alert your supervisor and institutional safety officer immediately. For minor spills within a fume hood, trained personnel may proceed with cleanup.
-
Alert Personnel: Inform others in the immediate area.
-
Don Appropriate PPE: This includes double gloves, a lab coat, and eye/face protection. A respirator may be necessary depending on the spill size and ventilation.
-
Contain the Spill: Use an inert absorbent material like vermiculite or sand to cover the spill.
-
Collect Waste: Carefully scoop the absorbent material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Emergency Procedures for Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[15]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes in a safety shower. Seek immediate medical attention.[15][16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing Azetidine-3,3-dicarbonitrile, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix Azetidine-3,3-dicarbonitrile waste with other waste streams.
-
Containment: Place all contaminated solid waste, including gloves, bench paper, and pipette tips, into a clearly labeled, leak-proof hazardous waste container.[17][18]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "Azetidine-3,3-dicarbonitrile".
-
Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal service.[9]
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with institutional and local regulations.
By adhering to these rigorous safety protocols, you can confidently advance your research while ensuring the well-being of yourself and your colleagues.
References
- Apollo Scientific.
- Apollo Scientific.
- Cole-Parmer.
- Earth Safe PPE. How to Dispose of Nitrile Gloves?.
- Dystian.com. How to dispose of nitrile gloves?.
- Sigma-Aldrich.
- University of Pennsylvania EHRS.
- Yale Environmental Health & Safety. Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- BASF.
- National Institutes of Health.
- Stanford Environmental Health & Safety.
- The Chemistry Blog. How to Safely Handle Reactive Chemicals.
- Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview.
- University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures.
- Monash University Health Safety & Wellbeing.
- DuraLabel Resources. OSHA Rules for Hazardous Chemicals.
- University of Louisville. Pro-Handling of Reactive Chemicals — Policy and Procedure Library.
- National Center for Biotechnology Information. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*.
- University of Prince Edward Island. Standard Operating Procedures for Working with Dangerously Reactive Chemicals.
- Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Controlling Exposure.
- University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals.
- OSHA.com. How to Safely Handle Dangerous Substances in the Workplace.
- Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals.
Sources
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- 2. ehs.sfsu.edu [ehs.sfsu.edu]
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- 4. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. Chemical Hazards and Toxic Substances - Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
- 7. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]
- 8. files.upei.ca [files.upei.ca]
- 9. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
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- 12. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
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- 18. dystian.com [dystian.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
